5-[4-(benzylsulfonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline
Übersicht
Beschreibung
5-[4-(benzylsulfonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as BSN-275 and belongs to the class of sulfonamide compounds. BSN-275 has been found to possess anti-cancer properties and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of BSN-275 involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cells and plays a crucial role in tumor growth and survival. BSN-275 binds to the active site of CAIX and inhibits its activity, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
BSN-275 has been found to have minimal toxicity and is well-tolerated in animal models. It has been shown to inhibit tumor growth in xenograft models of breast and prostate cancer. BSN-275 has also been found to inhibit the invasion and migration of cancer cells. In addition, BSN-275 has been found to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BSN-275 is its potential as a novel anti-cancer agent. Its mechanism of action is unique, and it has shown promising results in preclinical studies. However, one of the limitations of BSN-275 is its poor solubility, which can affect its bioavailability and efficacy. Further studies are required to optimize the formulation of BSN-275 to improve its solubility and pharmacokinetic properties.
Zukünftige Richtungen
There are several potential future directions for the research on BSN-275. One of the areas of research could be the development of new formulations of BSN-275 to improve its solubility and bioavailability. Another area of research could be the identification of biomarkers that can predict the response to BSN-275 treatment. Further studies are also required to investigate the potential of BSN-275 in combination with other anti-cancer therapies. Overall, the research on BSN-275 holds great promise for the development of new cancer therapies.
Wissenschaftliche Forschungsanwendungen
BSN-275 has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. BSN-275 has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. The anti-cancer properties of BSN-275 make it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
5-(4-benzylsulfonylpiperazin-1-yl)-N-ethyl-2-nitroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-2-20-18-14-17(8-9-19(18)23(24)25)21-10-12-22(13-11-21)28(26,27)15-16-6-4-3-5-7-16/h3-9,14,20H,2,10-13,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWRHHARMAVTGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.